molecular formula C9H7F3O2 B2498501 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone CAS No. 1144501-67-6

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2498501
CAS No.: 1144501-67-6
M. Wt: 204.148
InChI Key: AFTZVZKIPQCZPT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.148. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Trifluoromethylthiolation Reagent

  • Application : Used as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis in the synthesis of various compounds including enamines, indoles, β-keto esters, pyrroles, and anilines (Huang et al., 2016).

Photoremovable Protecting Group for Carboxylic Acids

  • Application : Serves as a new photoremovable protecting group for carboxylic acids, with photolysis releasing the acid in good yields (Atemnkeng et al., 2003).

Antimicrobial Activity

  • Application : Involved in the synthesis and testing for antimicrobial activity against gram-positive and gram-negative bacteria, utilizing it as a building block in pharmaceutical and medicinal research (Wanjari, 2020).

Molecular Structure Studies

  • Application : Used in the study of molecular structures, including X-ray diffraction techniques and density functional theory calculations, particularly in understanding the behavior of compounds in various solvent media (Șahin et al., 2011).

Synthesis of Fluorine-Containing Polyimides

  • Application : A key component in the synthesis of new fluorine-containing polyimides, showing potential applications in areas where solubility in polar organic solvents and thermal stability are required (Yin et al., 2005).

ADMET and Molecular Docking Studies

  • Application : Used in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and molecular docking to understand binding efficacy with proteins, particularly in relation to anti-microbial properties (Satya et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary statements include P261, P305+P351+P338 .

Properties

IUPAC Name

1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5(13)6-3-2-4-7(8(6)14)9(10,11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTZVZKIPQCZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144501-67-6
Record name 1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of Example 42B (14.1 g, 68.4 mmol) in THF (70 mL) was cooled to 5° C. and methyllithium (133 mL of a 1.6M solution in Et2O, 212 mmol) was added, keeping the temperature≦20° C. (slow addition, methane generation). The cooling bath was removed and after 10 min, the reaction mixture was complete by LCMS. The reaction was cooled to 10° C. and EtOAc (140 mL) and 2N HCl (140 mL) were added. The layers were partitioned and the organic portion was washed with water (70 mL) and brine (28 mL). The organic portion was dried (Na2SO4), filtered, and concentrated, to give the title compound (14.0 g, 68.6 mmol, 99%) as an orange oil that was used without further purification. MS (DCI/NH3) m/z 222 (M+NH4)+.
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14.1 g
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Yield
99%

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